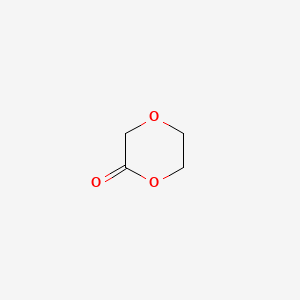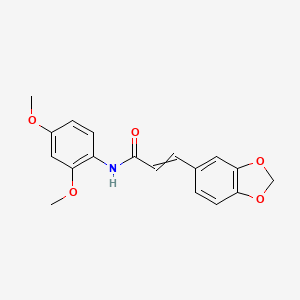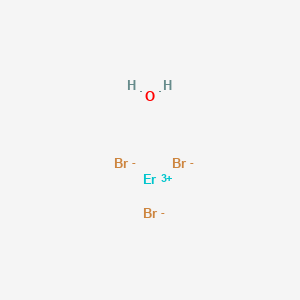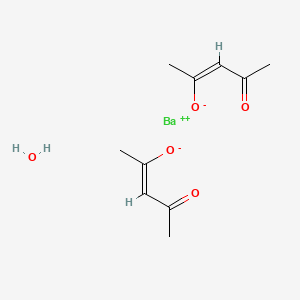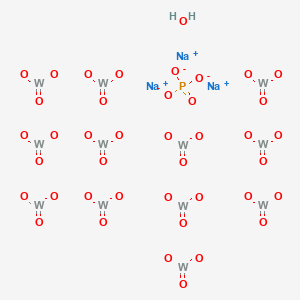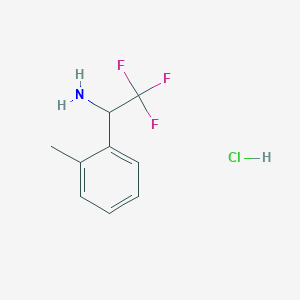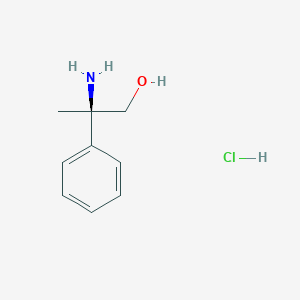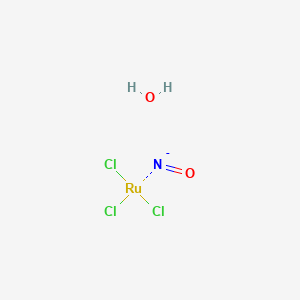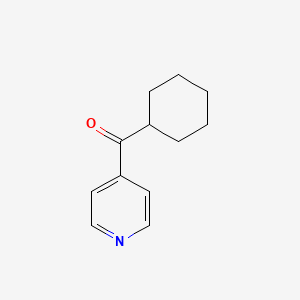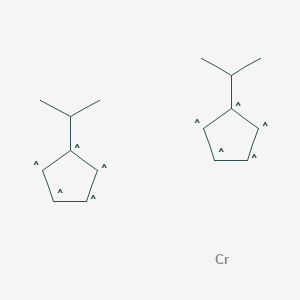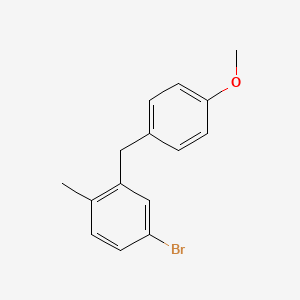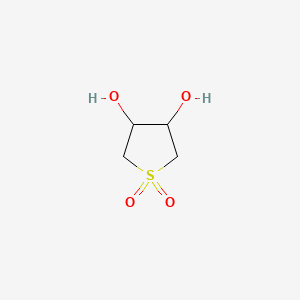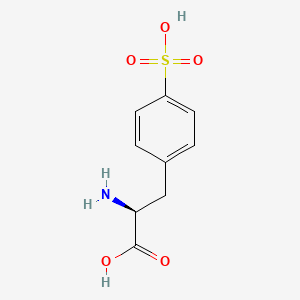
2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with a molecular formula C16H10F2NO2. It is commonly referred to as DFPIM and is used in scientific research due to its unique properties. DFPIM is a highly reactive compound that can be synthesized using various methods.
Aplicaciones Científicas De Investigación
Green & Sustainable Nanocatalysis
Research highlights the use of indole-3-carbaldehydes in sustainable chemical processes. For instance, the synthesis of knoevenagel condensed products of indole-3-carbaldehydes demonstrates the utility of these compounds in green chemistry, utilizing ZnO nanoparticles and solvent-free methods for efficient and environmentally friendly reactions (Madan, 2020).
Antioxidant Properties
The antioxidant activity of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives has been explored. These compounds show considerable activity, pointing towards the potential of indole-3-carbaldehyde derivatives in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Organic Anode Catalysts
Indole-based derivatives have been investigated for their electrochemical properties, particularly as organic-based metal-free catalysts for fuel cells. This research emphasizes the role of indole compounds in enhancing the commercial viability of sustainable energy technologies (Hamad et al., 2021).
Fluorescence Properties
The synthesis and investigation of the fluorescence properties of indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff bases reveal high fluorescence quantum yield. These findings suggest applications in organic fluorescent materials and semiconductors (Sravanthi & Manju, 2015).
Antimicrobial Applications
The preparation of α-carboline derivatives from 2-amidinylindole-3-carbaldehydes demonstrates the synthetic versatility and potential biological activity of these compounds. This research opens avenues for developing new antimicrobial agents (Erba et al., 2000).
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c1-19-14-5-3-2-4-11(14)12(9-20)16(19)21-15-7-6-10(17)8-13(15)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGESBTLCWJTUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=C(C=C(C=C3)F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

